1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene

Catalog No.
S13960118
CAS No.
M.F
C8H7BrFNO2
M. Wt
248.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene

Product Name

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene

IUPAC Name

1-bromo-2-ethyl-4-fluoro-5-nitrobenzene

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

InChI

InChI=1S/C8H7BrFNO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3

InChI Key

ARMUJPPSUPPQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Br)[N+](=O)[O-])F

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2\text{C}_8\text{H}_7\text{BrFNO}_2. It features a benzene ring substituted with four distinct groups: a bromine atom, an ethyl group, a fluorine atom, and a nitro group. This compound is notable for its unique combination of electron-withdrawing (fluoro and nitro) and electron-donating (ethyl) substituents, which significantly influence its chemical reactivity and properties. The presence of these substituents makes it a valuable compound in both synthetic organic chemistry and potential biological applications.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution mechanisms.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.

The synthesis of 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves several key steps:

  • Ethylation: Introduction of the ethyl group onto the benzene ring.
  • Fluorination: Substitution of a hydrogen atom with a fluorine atom.
  • Bromination: Introduction of the bromine atom, often through electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity while ensuring safety due to the hazardous nature of some reagents involved.

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications across various fields:

  • Synthetic Organic Chemistry: Used as an intermediate for synthesizing more complex organic compounds.
  • Biological Research: Investigated for potential biological activities and interactions with biomolecules.
  • Pharmaceutical Development: Explored for its possible use in creating new pharmaceuticals.
  • Industrial

The interaction studies involving 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene focus on its reactivity towards nucleophiles and electrophiles due to the influence of its substituents. The nitro group acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack while simultaneously making it more reactive towards nucleophiles due to the leaving ability of the bromine atom. This dual reactivity makes it an interesting subject for further studies in organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene. Here are some notable examples:

Compound NameKey Differences
1-Bromo-2-ethyl-4-fluorobenzeneLacks the nitro group, affecting reactivity
1-Bromo-2-ethyl-5-nitrobenzeneLacks the fluoro group, altering chemical properties
1-Bromo-4-fluoro-5-nitrobenzeneLacks the ethyl group, influencing physical characteristics
4-Bromo-1-fluoro-2-nitrobenzeneDifferent substitution pattern on the benzene ring
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneContains chlorine instead of bromine

Uniqueness

The uniqueness of 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene lies in its combination of both electron-withdrawing (nitro and fluoro) and electron-donating (ethyl) groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity patterns that are advantageous for various applications in research and industry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.96442 g/mol

Monoisotopic Mass

246.96442 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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